N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide
CAS No.:
Cat. No.: VC13386134
Molecular Formula: C13H14ClN3O
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14ClN3O |
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Molecular Weight | 263.72 g/mol |
IUPAC Name | N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide |
Standard InChI | InChI=1S/C13H14ClN3O/c14-11-1-3-12(4-2-11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18) |
Standard InChI Key | IIGMSDNCMXUPDQ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES | C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
N-(4-Chlorophenyl)-4-cyanopiperidine-1-carboxamide belongs to the class of N-substituted piperidine carboxamides, characterized by a six-membered piperidine ring. The 4-cyano substitution introduces electron-withdrawing properties, while the 1-carboxamide group connects to a para-chlorinated aromatic ring, enhancing lipophilicity. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₃O |
Molecular Weight | 263.72 g/mol |
CAS Registry Number | 1328376-03-9 |
The compound’s planar aromatic system and polar functional groups suggest moderate solubility in aprotic solvents such as dimethyl sulfoxide (DMSO) or ethyl acetate, though experimental solubility data remain unpublished .
Synthetic Methodologies and Optimization
Retrosynthetic Considerations
The synthesis of N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide likely involves two key intermediates: 4-cyanopiperidine and 4-chlorophenyl isocyanate. The former can be synthesized via dehydration of isonipecotamide (piperidine-4-carboxamide), as demonstrated in patented methods for related compounds .
Stepwise Synthesis Protocol
A plausible route involves:
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Carbamoylation with 4-Chlorophenyl Isocyanate:
Reacting 4-cyanopiperidine with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–25°C would form the target carboxamide. Purification via recrystallization or chromatography ensures product homogeneity.
Challenges in Process Chemistry
Key hurdles include:
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Moisture Sensitivity: Thionyl chloride and isocyanate reagents require anhydrous conditions.
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Byproduct Formation: Overheating during dehydration may generate nitrile oligomers.
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Regioselectivity: Competing reactions at the piperidine nitrogen necessitate careful stoichiometric control.
Applications in Material Science and Catalysis
Beyond pharmacology, the compound’s rigid architecture and electron-deficient cyano group make it a candidate for:
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Ligand Design in Coordination Chemistry: Chelation of transition metals (e.g., Pd, Cu) for cross-coupling reactions.
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Polymer Modification: Incorporation into polyamides to enhance thermal stability.
Future Research Directions
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In Vitro Screening: Prioritize kinase inhibition assays (e.g., PKB, PKA) to identify lead candidates.
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Prodrug Development: Mask the carboxamide as an ester to improve oral bioavailability.
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Crystallographic Studies: Resolve X-ray structures to guide structure-activity relationship (SAR) optimization.
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